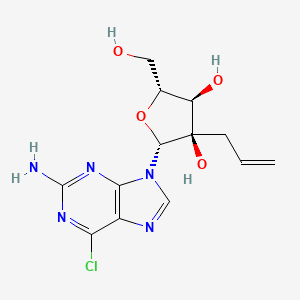![molecular formula C20H23N3O2 B12069223 endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine CAS No. 280762-05-2](/img/structure/B12069223.png)
endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine: is a complex organic compound that belongs to the family of tropane alkaloids
Vorbereitungsmethoden
The synthesis of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:
Enantioselective Construction: This method involves the use of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Analyse Chemischer Reaktionen
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine can be compared with other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects, cocaine has a similar tropane structure but different functional groups.
Atropine: Used as a medication, atropine also shares the tropane scaffold but has distinct pharmacological properties.
Scopolamine: Another tropane alkaloid with applications in medicine, particularly for motion sickness and nausea.
The uniqueness of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine lies in its specific functional groups and the resulting biological activities, which differentiate it from other compounds in the same family .
Eigenschaften
CAS-Nummer |
280762-05-2 |
|---|---|
Molekularformel |
C20H23N3O2 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(1S,5R)-8-benzyl-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C20H23N3O2/c24-23(25)20-9-5-4-8-19(20)21-16-12-17-10-11-18(13-16)22(17)14-15-6-2-1-3-7-15/h1-9,16-18,21H,10-14H2/t16?,17-,18+ |
InChI-Schlüssel |
BAMBRAKLPMTTIS-AYHJJNSGSA-N |
Isomerische SMILES |
C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-] |
Kanonische SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)




![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)








